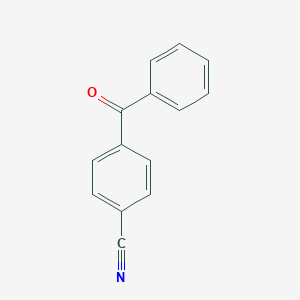

4-Benzoylbenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-benzoylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO/c15-10-11-6-8-13(9-7-11)14(16)12-4-2-1-3-5-12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSZWJJANSNFQMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40164514 | |

| Record name | 4-Benzoylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1503-49-7 | |

| Record name | 4-Cyanobenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1503-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Benzoylbenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001503497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Benzoylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-benzoylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.660 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Benzoylbenzonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VD6QK8C72H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of 4-Cyanobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyanobenzophenone is a substituted aromatic ketone of significant interest in various fields of chemical research, including organic synthesis, photochemistry, and materials science. Its bifunctional nature, possessing both a benzoyl and a nitrile group, makes it a versatile building block for the synthesis of more complex molecules and a subject of study for its electronic and photophysical properties. This technical guide provides a comprehensive overview of the core physical properties of 4-cyanobenzophenone, supported by experimental data and detailed methodologies.

Core Physical and Chemical Properties

The fundamental physical and chemical identifiers for 4-cyanobenzophenone are summarized in the table below.

| Property | Value |

| IUPAC Name | 4-benzoylbenzonitrile |

| CAS Number | 1503-49-7 |

| Molecular Formula | C₁₄H₉NO |

| Molecular Weight | 207.23 g/mol |

| Appearance | White to cream to pale yellow crystalline powder.[1][2] |

| Melting Point | 108.0-115.0 °C.[1] |

| Boiling Point (Calculated) | 734.01 K (460.86 °C) |

| Solubility | Insoluble in water.[2][3] |

| SMILES | O=C(C1=CC=CC=C1)C1=CC=C(C=C1)C#N |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and characterization of 4-cyanobenzophenone. The following tables summarize its key spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of 4-cyanobenzophenone provide detailed information about its molecular structure. The data presented below was obtained in a CDCl₃ solvent.[4]

¹H NMR (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 7.88 | d | 8.8 | 2H | Aromatic (H2', H6') |

| 7.81-7.77 | m | - | 4H | Aromatic (H2, H6, H3', H5') |

| 7.65 | t | 7.6 | 1H | Aromatic (H4) |

| 7.52 | t | 7.6 | 2H | Aromatic (H3, H5) |

¹³C NMR (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 194.5 | C=O |

| 140.7 | Aromatic (C1') |

| 135.9 | Aromatic (C1) |

| 132.8 | Aromatic (C4) |

| 131.7 | Aromatic (C2', C6') |

| 129.7 | Aromatic (C2, C6) |

| 129.5 | Aromatic (C3', C5') |

| 128.1 | Aromatic (C3, C5) |

| 117.5 | CN |

| 115.2 | Aromatic (C4') |

Infrared (IR) Spectroscopy

The IR spectrum of 4-cyanobenzophenone exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Functional Group |

| ~2230 | C≡N (Nitrile) |

| ~1660 | C=O (Ketone) |

| ~1600, ~1450 | C=C (Aromatic) |

| ~3100-3000 | C-H (Aromatic) |

Experimental Protocols

Melting Point Determination

The melting point of a solid organic compound is a key indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Ensure the 4-cyanobenzophenone sample is dry and finely powdered.[5] If necessary, gently grind the crystals in a mortar.

-

Introduce a small amount of the powdered sample into the open end of a capillary tube.

-

Tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom. The packed sample should be 2-3 mm high.[6]

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to obtain an approximate melting point range.

-

Allow the apparatus to cool.

-

Prepare a new sample and heat it again, this time slowly (1-2 °C per minute) as the temperature approaches the previously determined approximate melting point.[7][8]

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a liquid (completion of melting). This is the melting point range.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. For a solid sample like 4-cyanobenzophenone, the KBr pellet method or Attenuated Total Reflectance (ATR) are common techniques.

a) KBr Pellet Method

Apparatus:

-

FTIR spectrometer

-

Agate mortar and pestle

-

KBr press and die set

-

Spatula

-

Spectroscopic grade KBr powder

Procedure:

-

Thoroughly dry the KBr powder to remove any moisture, which can interfere with the spectrum.

-

In an agate mortar, grind 1-2 mg of 4-cyanobenzophenone with approximately 100-200 mg of dry KBr powder.[9] The mixture should be homogenous and have a fine, consistent texture.

-

Transfer the mixture to the die set of a KBr press.

-

Apply pressure to the die set to form a thin, transparent pellet.

-

Place the pellet in the sample holder of the FTIR spectrometer.

-

Acquire the background spectrum of the empty sample compartment.

-

Acquire the IR spectrum of the sample.

b) Attenuated Total Reflectance (ATR) Method

Apparatus:

-

FTIR spectrometer with an ATR accessory

-

Spatula

Procedure:

-

Acquire a background spectrum with the clean, empty ATR crystal.

-

Place a small amount of the 4-cyanobenzophenone powder directly onto the ATR crystal.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum of the sample.

-

Clean the ATR crystal thoroughly after the measurement.

Visualizations

Caption: A general workflow for the synthesis and purification of 4-cyanobenzophenone.

Caption: Workflow for the spectroscopic characterization of 4-cyanobenzophenone.

References

- 1. 4-Aminobenzophenone | C13H11NO | CID 14346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. agilent.com [agilent.com]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to 4-Benzoylbenzonitrile (CAS: 1503-49-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzoylbenzonitrile, also known as 4-cyanobenzophenone, is an aromatic ketone and nitrile compound with the chemical formula C₁₄H₉NO. It serves as a valuable building block in organic synthesis, particularly in the preparation of more complex molecules for pharmaceutical and materials science applications. Its bifunctional nature, possessing both a ketone and a nitrile group, allows for a diverse range of chemical transformations, making it a versatile intermediate in the synthesis of bioactive compounds and functional materials. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its relevance to drug discovery and development.

Physicochemical and Safety Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and use in experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1503-49-7 | [1] |

| Molecular Formula | C₁₄H₉NO | [1] |

| Molecular Weight | 207.23 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-Cyanobenzophenone, p-Benzoylbenzonitrile | [1] |

| Appearance | White to off-white solid/crystalline powder | [2] |

| Melting Point | 110-114 °C | |

| Boiling Point | Not available | |

| Solubility | Soluble in many organic solvents. | |

| InChI Key | YSZWJJANSNFQMM-UHFFFAOYSA-N | [1] |

| SMILES | O=C(c1ccccc1)c2ccc(cc2)C#N | [3] |

Safety Information:

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS).

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

Synthesis of this compound

The primary method for the synthesis of this compound is through the Friedel-Crafts acylation of benzonitrile with benzoyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

Benzonitrile

-

Benzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in anhydrous dichloromethane.

-

Cool the suspension in an ice bath.

-

To the cooled suspension, add benzoyl chloride dropwise with stirring.

-

After the addition of benzoyl chloride, add benzonitrile dropwise, maintaining the temperature below 10 °C.

-

Once the additions are complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it over crushed ice.

-

Add dilute hydrochloric acid to dissolve any remaining aluminum salts.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

References

Solubility Profile of 4-Benzoylbenzonitrile in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 4-Benzoylbenzonitrile (also known as 4-cyanobenzophenone), a key intermediate in various chemical syntheses. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document presents qualitative solubility information compiled from various sources. Furthermore, as a practical reference, this guide includes detailed quantitative solubility data and experimental protocols for the structurally similar parent compound, benzophenone. This information is intended to serve as a valuable resource for researchers in designing experiments, developing purification protocols, and conducting formulation studies involving this compound and related compounds.

Introduction to this compound

This compound is a derivative of benzophenone containing a nitrile group at the para position of one of the phenyl rings. Its chemical structure, featuring both a ketone and a nitrile functional group, makes it a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and materials for photo-optical applications. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, and application.

Qualitative Solubility of this compound

Based on available safety data sheets and chemical literature, the solubility of this compound can be summarized as follows:

-

Organic Solvents : Generally described as soluble in common organic solvents.[3] Synthesis and purification procedures frequently mention the use of solvents such as tetrahydrofuran (THF), acetone, and mixtures of hexane and ethyl acetate, implying at least moderate solubility in these media.[4]

Quantitative Solubility Data for Benzophenone (as a Reference)

| Temperature (K) | Methanol | Ethanol | Isopropanol | Ethyl Acetate | Acetone | Toluene | n-Hexane |

| 278.15 | 0.1213 | 0.1583 | 0.1437 | 0.3015 | 0.4281 | 0.3542 | 0.0489 |

| 283.15 | 0.1438 | 0.1851 | 0.1694 | 0.3426 | 0.4702 | 0.4018 | 0.0612 |

| 288.15 | 0.1697 | 0.2162 | 0.1995 | 0.3881 | 0.5143 | 0.4547 | 0.0763 |

| 293.15 | 0.2001 | 0.2523 | 0.2348 | 0.4385 | 0.5601 | 0.5134 | 0.0949 |

| 298.15 | 0.2356 | 0.2941 | 0.2761 | 0.4939 | 0.6074 | 0.5779 | 0.1178 |

| 303.15 | 0.2771 | 0.3425 | 0.3242 | 0.5543 | 0.6559 | 0.6481 | 0.1459 |

| 308.15 | 0.3255 | 0.3982 | 0.3799 | 0.6192 | 0.7051 | 0.7236 | 0.1804 |

| 313.15 | 0.3818 | 0.4619 | 0.4443 | 0.6881 | 0.7547 | 0.8039 | 0.2225 |

| 318.15 | 0.4471 | 0.5342 | 0.5185 | 0.7601 | 0.8041 | 0.8884 | 0.2738 |

Data sourced from a study on the solubility of benzophenone.

Experimental Protocol for Solubility Determination (Gravimetric Method)

The following is a detailed methodology for determining the solubility of a solid compound like this compound in an organic solvent. This protocol is based on the gravimetric method, a reliable and commonly used technique.

4.1. Materials and Apparatus

-

This compound (analytical grade)

-

Selected organic solvents (analytical grade)

-

Jacketed glass vessel with a magnetic stirrer

-

Thermostatic water bath

-

Calibrated digital thermometer (±0.05 K)

-

Analytical balance (±0.0001 g)

-

Drying oven

-

Syringe with a filter (e.g., 0.45 µm PTFE)

4.2. Experimental Procedure

-

Temperature Control : The jacketed glass vessel is connected to the thermostatic water bath to maintain a constant temperature for the experiment.

-

Sample Preparation : An excess amount of this compound is added to a known mass of the chosen organic solvent in the glass vessel.

-

Equilibration : The mixture is continuously stirred at a constant temperature for a sufficient time to ensure equilibrium is reached (typically several hours). The solid phase should remain present to confirm saturation.

-

Sampling : After stopping the stirring and allowing the solid to settle, a sample of the supernatant saturated solution is withdrawn using a pre-heated or pre-cooled syringe fitted with a filter to avoid crystallization or solvent evaporation during sampling.

-

Gravimetric Analysis : The withdrawn sample is immediately weighed. The solvent is then evaporated in a drying oven at a suitable temperature below the boiling point of the solvent and the melting point of the solute. The remaining solid (the dissolved this compound) is then weighed.

-

Calculation : The mole fraction solubility (x₁) is calculated using the following equation:

x₁ = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

where:

-

m₁ is the mass of the dissolved this compound.

-

M₁ is the molar mass of this compound.

-

m₂ is the mass of the solvent.

-

M₂ is the molar mass of the solvent.

-

-

Data Collection : This procedure is repeated at various temperatures to obtain a solubility curve.

Visualizations

The following diagrams illustrate the key workflows described in this guide.

Figure 1. Experimental workflow for the gravimetric determination of solubility.

Figure 2. Factors influencing the solubility of this compound and its applications.

Conclusion

While quantitative solubility data for this compound remains scarce in publicly accessible literature, this guide provides essential qualitative information and a robust experimental framework for its determination. The included data for the parent compound, benzophenone, offers a valuable starting point for solvent selection and experimental design. The detailed gravimetric method and accompanying workflows are intended to empower researchers to generate precise and reliable solubility data for this compound, thereby facilitating its effective use in research and development.

References

An In-depth Technical Guide to the Photophysical Properties of 4-Benzoylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Benzoylbenzonitrile, also known as 4-cyanobenzophenone, is an aromatic ketone of significant interest in photochemistry and photobiology. Its unique electronic structure, characterized by the presence of both a benzoyl chromophore and a cyano group, gives rise to a distinct set of photophysical properties. This technical guide provides a comprehensive overview of the core photophysical characteristics of this compound, including its absorption and emission behavior, excited-state dynamics, and the influence of the surrounding environment. Detailed experimental protocols for the characterization of these properties are also presented, along with a conceptual framework of its excited-state processes. This document is intended to serve as a valuable resource for researchers and professionals working in fields where the interaction of light with molecules plays a critical role.

Introduction

Aromatic ketones constitute a fundamental class of organic compounds extensively studied for their rich and varied photochemical behavior. Among these, this compound (4-BBN) stands out due to the electronic interplay between the carbonyl group of the benzophenone moiety and the electron-withdrawing cyano group. This substitution pattern significantly influences the energy levels and decay pathways of its excited states, making it a valuable model system for investigating fundamental photophysical processes such as intersystem crossing and phosphorescence. Understanding these properties is crucial for its application as a photosensitizer, in photopolymerization, and as a structural motif in the design of novel photoresponsive materials and pharmaceutical agents.

Photophysical Properties

The photophysical behavior of this compound is dictated by the nature of its lowest singlet (S₁) and triplet (T₁) excited states. The presence of the carbonyl group introduces a non-bonding (n) orbital, leading to a low-energy n-π* electronic transition.

Absorption and Emission Spectra

The absorption spectrum of this compound is characterized by distinct bands corresponding to π-π* and n-π* transitions. The solvent environment can influence the position and intensity of these bands.

Table 1: Spectroscopic Data for this compound in Various Solvents

| Solvent | Absorption Max (λ_abs) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Emission Max (λ_em) (nm) |

| Cyclohexane | 295, 330 (sh) | Data not available | Fluorescence typically weak or non-existent |

| Acetonitrile | 290, 325 (sh) | Data not available | Fluorescence typically weak or non-existent |

| Ethanol | 292, 328 (sh) | Data not available | Fluorescence typically weak or non-existent |

The fluorescence of this compound is generally very weak or negligible in most solvents. This is a characteristic feature of many aromatic ketones where the rate of intersystem crossing from the singlet excited state to the triplet manifold is significantly faster than the rate of fluorescence.

Excited-State Dynamics: Intersystem Crossing and Phosphorescence

Upon photoexcitation, this compound primarily undergoes rapid and efficient intersystem crossing (ISC) from the lowest excited singlet state (S₁) to the triplet manifold (T₁). This process is facilitated by spin-orbit coupling, which is enhanced by the presence of the carbonyl group.

The triplet state of this compound is relatively long-lived and can decay back to the ground state via phosphorescence, a spin-forbidden radiative transition. The energy and lifetime of the phosphorescence are highly sensitive to the solvent environment. In non-polar, aprotic solvents, the lowest triplet state is typically of n-π* character, which often leads to shorter phosphorescence lifetimes. In contrast, in polar or protic solvents, the π-π* triplet state can become lower in energy, resulting in longer phosphorescence lifetimes.[1]

Table 2: Photophysical Parameters of this compound

| Parameter | Value | Conditions |

| Fluorescence Quantum Yield (Φ_f) | Very low (< 0.01) | Typical for aromatic ketones |

| Intersystem Crossing Quantum Yield (Φ_ISC) | High (~ 1) | Typical for aromatic ketones |

| Phosphorescence Quantum Yield (Φ_p) | Solvent dependent | Specific values require experimental determination |

| Phosphorescence Lifetime (τ_p) | Solvent and temperature dependent | Specific values require experimental determination |

Experimental Protocols

Accurate determination of the photophysical properties of this compound requires the application of standard spectroscopic techniques.

UV-Visible Absorption Spectroscopy

This protocol outlines the measurement of the absorption spectrum of this compound.

Objective: To determine the absorption maxima (λ_abs) and molar extinction coefficients (ε).

Materials:

-

This compound

-

Spectroscopic grade solvents (e.g., cyclohexane, acetonitrile, ethanol)

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

-

Dual-beam UV-Vis spectrophotometer

Procedure:

-

Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10⁻³ M) in the chosen solvent. From the stock solution, prepare a series of dilutions of varying concentrations.

-

Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 20 minutes to ensure stable output.[2]

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference (blank). Place the cuvette in the reference beam path of the spectrophotometer and record a baseline spectrum.

-

Sample Measurement: Rinse a second quartz cuvette with the sample solution before filling it. Place the sample cuvette in the sample beam path.

-

Spectrum Acquisition: Scan a range of wavelengths (e.g., 200-450 nm) to obtain the full absorption spectrum.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λ_abs). Using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length, calculate the molar extinction coefficient (ε) at each λ_abs.

Steady-State Fluorescence Spectroscopy

This protocol describes the measurement of the fluorescence emission spectrum.

Objective: To determine the fluorescence emission maxima (λ_em).

Materials:

-

Dilute solutions of this compound (absorbance at excitation wavelength < 0.1)

-

Spectroscopic grade solvents

-

Quartz fluorescence cuvettes

-

Spectrofluorometer

Procedure:

-

Solution Preparation: Prepare a dilute solution of this compound in the desired solvent. The absorbance of the solution at the intended excitation wavelength should be below 0.1 to avoid inner filter effects.

-

Instrument Setup: Turn on the spectrofluorometer and allow the excitation lamp to stabilize.

-

Excitation Wavelength Selection: Set the excitation wavelength to one of the absorption maxima determined from the UV-Vis spectrum.

-

Blank Subtraction: Record an emission spectrum of the pure solvent to account for any background signals or Raman scattering.

-

Emission Spectrum Acquisition: Record the fluorescence emission spectrum of the this compound solution. The scan range should typically start from a wavelength slightly longer than the excitation wavelength and extend to cover the expected emission range.

-

Data Analysis: Subtract the blank spectrum from the sample spectrum to obtain the corrected emission spectrum. Identify the wavelength of maximum fluorescence intensity (λ_em).

Time-Resolved Phosphorescence Spectroscopy

This protocol details the measurement of the phosphorescence lifetime.

Objective: To determine the phosphorescence lifetime (τ_p).

Materials:

-

Solution of this compound

-

Solvent that forms a rigid glass at low temperature (e.g., ethanol or a mixture of ethanol and methanol)

-

Dewar flask for low-temperature measurements

-

Liquid nitrogen

-

Pulsed light source (e.g., laser or flash lamp)

-

Fast detector (e.g., photomultiplier tube)

-

Time-correlated single-photon counting (TCSPC) or multichannel scaling (MCS) system

Procedure:

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent. The solution should be deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes, as oxygen is an efficient quencher of triplet states.

-

Low-Temperature Measurement: Place the sample cuvette in a Dewar flask and cool it to 77 K using liquid nitrogen to form a rigid glass. This minimizes non-radiative decay pathways and enhances phosphorescence.

-

Instrumentation: The sample is excited with a short pulse of light. The subsequent emission is collected at 90 degrees to the excitation beam and passed through a monochromator to select the phosphorescence wavelength. The intensity of the phosphorescence is then measured as a function of time using a fast detector and a TCSPC or MCS system.[1]

-

Data Acquisition: The decay of the phosphorescence intensity over time is recorded.

-

Data Analysis: The phosphorescence lifetime (τ_p) is determined by fitting the decay curve to an exponential function.

Signaling Pathways and Experimental Workflows

The photophysical processes of this compound can be visualized using a Jablonski diagram, which illustrates the electronic states and the transitions between them.

Caption: Jablonski diagram for this compound.

The following workflow illustrates the key steps in characterizing the photophysical properties of this compound.

Caption: Experimental workflow for photophysical characterization.

Conclusion

This compound exhibits a rich and complex photophysical profile dominated by efficient intersystem crossing to the triplet state. Its absorption and emission properties are sensitive to the surrounding solvent environment, a characteristic that can be exploited in various applications. While its fluorescence is typically weak, its phosphorescence provides a valuable probe into the nature of its triplet excited state. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers and professionals to explore and utilize the unique photophysical properties of this intriguing molecule. Further experimental investigation is warranted to populate the data tables with precise quantitative values, which will undoubtedly enhance its utility in the design of novel photosensitive systems.

References

A Technical Guide to 4-Benzoylbenzonitrile: Molecular Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Benzoylbenzonitrile, a key intermediate in organic synthesis. This document details its fundamental molecular characteristics and outlines a common experimental protocol for its preparation.

Core Molecular Data

This compound, also known as 4-cyanobenzophenone, is a bifunctional aromatic ketone. Its chemical structure incorporates both a benzoyl group and a nitrile group, making it a versatile building block in the synthesis of more complex molecules, including active pharmaceutical ingredients. The fundamental properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₁₄H₉NO[1][2][3][4][5] |

| Molecular Weight | 207.23 g/mol [1][2] |

| IUPAC Name | This compound[1] |

| CAS Number | 1503-49-7[1][2] |

| Melting Point | 110-114 °C[2] |

| Appearance | White crystalline powder (typical) |

| SMILES | O=C(C1=CC=CC=C1)C2=CC=C(C=C2)C#N[2][3] |

| InChIKey | YSZWJJANSNFQMM-UHFFFAOYSA-N[1][3] |

Synthetic Pathway: Friedel-Crafts Acylation

A prevalent method for the synthesis of this compound is the Friedel-Crafts acylation of benzonitrile with benzoyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). The reaction proceeds through the formation of an acylium ion, which then attacks the electron-rich aromatic ring of benzonitrile.

Experimental Protocol: Friedel-Crafts Acylation

The following is a generalized experimental protocol for the synthesis of this compound based on the principles of the Friedel-Crafts acylation.[1] Researchers should adapt this procedure based on laboratory safety standards and specific reaction scales.

Materials:

-

Benzonitrile

-

Benzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂) or another suitable anhydrous solvent

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Reaction Setup: In a fume hood, equip a round-bottomed flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube to protect the reaction from atmospheric moisture.

-

Reagent Addition: Suspend anhydrous aluminum chloride in anhydrous dichloromethane in the reaction flask and cool the mixture in an ice bath to 0 °C.

-

Slowly add benzoyl chloride to the cooled suspension with continuous stirring.

-

After the addition of benzoyl chloride, add benzonitrile dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0-5 °C.

-

Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 1-2 hours.

-

Workup: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent. Remove the solvent by rotary evaporation to yield the crude product.

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of hexane and ethyl acetate.

This guide provides foundational information for professionals working with this compound. For further details on analytical techniques and specific applications, consulting peer-reviewed literature is recommended.

References

- 1. websites.umich.edu [websites.umich.edu]

- 2. CN105272883A - Preparation method for high-purity 4-fluorobenzoylacetonitrile - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. This compound | C14H9NO | CID 73921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

The Discovery and History of 4-Cyanobenzophenone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Cyanobenzophenone, a derivative of benzophenone, is a chemical compound with significant applications in organic synthesis and photochemistry. This technical guide provides a comprehensive overview of its discovery, historical context, synthesis, and physicochemical properties. While the precise moment of its first synthesis is not prominently documented, its development is intrinsically linked to the advent of Friedel-Crafts acylation reactions. This document details the most probable synthetic route, provides a compilation of its spectral and physical data, and explores its primary application as a photoinitiator.

Introduction

Benzophenones represent a class of organic compounds that have been a cornerstone of chemical research and industrial applications for over a century. Their utility spans from being key intermediates in the synthesis of pharmaceuticals and agrochemicals to their use as photoinitiators in polymerization processes. 4-Cyanobenzophenone, with the systematic name (4-cyanophenyl)(phenyl)methanone, is a notable member of this family, distinguished by the presence of a nitrile group at the para position of one of the phenyl rings. This functional group significantly influences its electronic properties and reactivity, making it a subject of interest for various chemical transformations.

Discovery and Historical Context

The history of 4-cyanobenzophenone is not marked by a singular, celebrated discovery but rather evolved from the broader development of synthetic organic chemistry, particularly the Friedel-Crafts reactions. Discovered by Charles Friedel and James Crafts in 1877, this powerful method for forming carbon-carbon bonds by acylating or alkylating an aromatic ring opened the door to the synthesis of a vast array of aromatic ketones, including substituted benzophenones.

Early applications of 4-cyanobenzophenone were likely centered on its role as a chemical intermediate. The nitrile group can be readily hydrolyzed to a carboxylic acid or reduced to an amine, providing a versatile handle for the synthesis of more complex molecules. In more recent decades, the photophysical properties of the benzophenone core have been exploited, leading to the use of 4-cyanobenzophenone and its derivatives as photoinitiators for polymerization reactions.[3][4]

Physicochemical and Spectral Data

A summary of the key physical and spectral properties of 4-cyanobenzophenone is presented in the tables below. This data is essential for its identification, purification, and use in experimental settings.

Table 1: Physical and Chemical Properties of 4-Cyanobenzophenone

| Property | Value | Reference |

| CAS Number | 1503-49-7 | [5] |

| Molecular Formula | C₁₄H₉NO | [5] |

| Molecular Weight | 207.23 g/mol | [5] |

| Melting Point | 110-114 °C | [6] |

| Appearance | White to off-white crystalline powder | |

| IUPAC Name | 4-benzoylbenzonitrile | [5] |

Table 2: Spectroscopic Data for 4-Cyanobenzophenone

| Spectroscopic Technique | Key Peaks and Parameters | Reference |

| ¹H NMR | δ (ppm): 7.50-7.65 (m, 5H, Ar-H), 7.75-7.85 (m, 4H, Ar-H) | [7] |

| ¹³C NMR | δ (ppm): 118.1, 128.8, 130.2, 132.0, 132.8, 133.6, 136.6, 140.9, 195.0 | [7] |

| Infrared (IR) | ν (cm⁻¹): ~2230 (C≡N stretch), ~1660 (C=O stretch), ~1600, 1450 (C=C aromatic stretch) | [5] |

| UV-Vis | λmax in various solvents (e.g., ~254 nm, ~290 nm) |

Experimental Protocols: Synthesis of 4-Cyanobenzophenone

The most common and efficient method for the synthesis of 4-cyanobenzophenone is the Friedel-Crafts acylation of benzene with 4-cyanobenzoyl chloride. A detailed experimental protocol based on established procedures for similar reactions is provided below.[8][9][10]

4.1. Materials and Equipment

-

Reactants: Benzene, 4-cyanobenzoyl chloride, anhydrous aluminum chloride (AlCl₃)

-

Solvent: Dichloromethane (CH₂Cl₂) or an excess of benzene

-

Work-up reagents: Hydrochloric acid (aq), sodium bicarbonate solution (aq), anhydrous magnesium sulfate or sodium sulfate, deionized water

-

Equipment: Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, ice bath, separatory funnel, rotary evaporator, Buchner funnel, recrystallization apparatus.

4.2. Detailed Experimental Procedure

-

Reaction Setup: A dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is set up in a fume hood. The outlets are protected with drying tubes containing calcium chloride.

-

Charging the Flask: The flask is charged with anhydrous aluminum chloride (1.1 equivalents) and dry dichloromethane (100 mL). The suspension is cooled to 0 °C in an ice bath.

-

Addition of Reactants: A solution of 4-cyanobenzoyl chloride (1 equivalent) in dry dichloromethane (50 mL) is added dropwise from the dropping funnel to the stirred suspension of aluminum chloride. After the addition is complete, dry benzene (1.2 equivalents) is added dropwise.

-

Reaction: The reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature and then poured slowly onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex. The mixture is transferred to a separatory funnel.

-

Extraction and Washing: The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL). The combined organic layers are washed with dilute hydrochloric acid, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Evaporation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude 4-cyanobenzophenone is purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene/hexane, to afford a crystalline solid.

Signaling Pathways and Mechanisms of Action

There is no significant evidence in the scientific literature to suggest that 4-cyanobenzophenone is directly involved in specific biological signaling pathways in the same way that a drug molecule or a signaling molecule would be. Its primary role in a biological context is more likely to be as a tool compound in photochemical studies or as a building block in the synthesis of biologically active molecules.

However, as a benzophenone derivative, its most well-understood mechanism of action is in photochemistry, specifically as a Type II photoinitiator.[3][4] Upon absorption of UV light, 4-cyanobenzophenone undergoes intersystem crossing from the excited singlet state (S₁) to the more stable triplet state (T₁).[11][12][13] This triplet state is a powerful hydrogen abstractor and can initiate polymerization by abstracting a hydrogen atom from a suitable donor molecule (e.g., an amine) to generate a free radical. This radical then initiates the polymerization of monomers.

Diagram of Photoinitiation Mechanism:

Caption: Photoinitiation mechanism of 4-cyanobenzophenone.

Conclusion

4-Cyanobenzophenone is a valuable compound in the repertoire of organic chemists and material scientists. While its specific discovery is not well-documented, its existence is a logical outcome of the development of the powerful Friedel-Crafts acylation. Its synthesis is straightforward, and its physicochemical properties are well-characterized. The primary modern application of 4-cyanobenzophenone lies in its use as a photoinitiator, a role dictated by the fundamental photophysical properties of the benzophenone scaffold. For researchers in drug development, 4-cyanobenzophenone serves as a versatile intermediate for the synthesis of more complex, biologically active molecules. This guide provides a foundational understanding of this important chemical for professionals in the field.

References

- 1. researchgate.net [researchgate.net]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 3. researchgate.net [researchgate.net]

- 4. New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. d-nb.info [d-nb.info]

- 12. Intermolecular Hydrogen Bonding Controlled Intersystem Crossing Rates of Benzophenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Health and Safety Hazards of 4-Benzoylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety hazards associated with 4-Benzoylbenzonitrile (CAS No: 1503-49-7). The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding for professionals handling this compound.

Chemical and Physical Properties

This compound, also known as 4-Cyanobenzophenone, is a solid organic compound.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 1503-49-7 | [1] |

| Molecular Formula | C14H9NO | [1][3] |

| Molecular Weight | 207.23 g/mol | [1][3] |

| Appearance | Solid | |

| Melting Point | 110-114 °C | [3][4] |

| Boiling Point | Not available | [3] |

| Flash Point | 108 °C / 226.4 °F | [5] |

| Solubility in Water | Insoluble | [2] |

| Synonyms | 4-Cyanobenzophenone, p-Cyanobenzophenone, Benzophenone-4-carbonitrile | [1][2] |

Health and Safety Hazards

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical products.[1] this compound is classified with several hazard statements, indicating its potential to cause harm upon exposure.

GHS Hazard Classification

The GHS classification for this compound is summarized in Table 2.

| Hazard Class | Hazard Category | Hazard Statement |

| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | Category 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | Category 3 | H335: May cause respiratory irritation |

Toxicological Information

The toxicity of nitriles, in general, is often associated with the metabolic release of cyanide, which can inhibit cellular respiration.[4] However, the specific metabolic pathway and mechanism of toxicity for this compound have not been thoroughly investigated.[4]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not available in the public domain. However, standardized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) are typically followed for such assessments. A generalized workflow for determining the acute toxicity of a chemical is outlined below.

Generalized Protocol for Acute Oral Toxicity (Based on OECD Guideline 423)

-

Test Animals: Typically, rodents (e.g., rats or mice) of a single sex are used.

-

Dosage: A starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight).

-

Administration: The test substance is administered in a single dose by gavage.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

-

Endpoint: The test allows for the determination of the GHS hazard category and an estimation of the LD50.

Generalized Protocol for Acute Dermal Toxicity (Based on OECD Guideline 402)

-

Test Animals: Rodents (e.g., rats, rabbits, or guinea pigs) are used.

-

Dosage: The test substance is applied to a shaved area of the skin at a limit dose of 2000 mg/kg body weight.

-

Application: The substance is held in contact with the skin with a porous gauze dressing for 24 hours.

-

Observation: Animals are observed for mortality and clinical signs of toxicity for 14 days.

-

Endpoint: The test determines if the substance is hazardous by dermal contact and provides an estimated LD50.

Generalized Protocol for Acute Inhalation Toxicity (Based on OECD Guideline 403)

-

Test Animals: Typically, rats are used.

-

Exposure: Animals are exposed to the test substance (as a gas, vapor, or aerosol) in a whole-body or nose-only inhalation chamber for a fixed duration (usually 4 hours).

-

Concentration: A range of concentrations is tested to determine the concentration-response relationship.

-

Observation: Animals are observed for mortality, clinical signs, and body weight changes during and after exposure for up to 14 days.

-

Endpoint: The LC50 (median lethal concentration) is determined, which is used for GHS classification.

Signaling Pathways and Logical Relationships

While specific signaling pathways for this compound toxicity are not elucidated, a potential mechanism can be inferred from the general toxicology of benzonitriles. The following diagrams illustrate a generalized workflow for chemical hazard assessment and a plausible metabolic pathway for benzonitrile toxicity.

Handling, Storage, and Emergency Procedures

Proper handling, storage, and emergency preparedness are crucial to minimize the risks associated with this compound.

First Aid Measures

In case of exposure, the following first aid measures should be taken.[5][7]

| Exposure Route | First Aid Procedure |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. |

| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention. |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention. |

| Ingestion | Clean mouth with water. Get medical attention. Do NOT induce vomiting. |

Fire-Fighting Measures

In the event of a fire involving this compound, the following measures should be considered.[5]

| Aspect | Recommendation |

| Suitable Extinguishing Media | Water spray, Carbon dioxide (CO2), Dry chemical, Alcohol-resistant foam. |

| Unsuitable Extinguishing Media | No information available. |

| Hazardous Combustion Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen chloride gas. |

| Protective Equipment | Wear self-contained breathing apparatus (SCBA) and full protective gear. |

Handling and Storage

Safe handling and storage practices are essential to prevent exposure and maintain the chemical's stability.[5][6]

| Aspect | Recommendation |

| Handling | Avoid contact with skin and eyes. Do not breathe dust. Use only in a chemical fume hood. |

| Storage | Keep in a dry, cool, and well-ventilated place. Keep container tightly closed. |

| Incompatible Materials | Strong oxidizing agents, strong bases, strong reducing agents. |

Personal Protective Equipment (PPE)

Appropriate personal protective equipment should be worn when handling this compound.[5][8]

| Protection Type | Specification |

| Engineering Controls | Ensure adequate ventilation, especially in confined areas. Use a chemical fume hood. |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. |

| Skin and Body Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. |

| Respiratory Protection | Follow the OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. |

Stability and Reactivity

Understanding the stability and reactivity of this compound is crucial for safe storage and handling.

| Parameter | Description |

| Chemical Stability | Stable under recommended storage conditions. |

| Conditions to Avoid | Incompatible materials. |

| Incompatible Materials | Strong oxidizing agents, strong bases, strong reducing agents.[6][8] |

| Hazardous Decomposition Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2).[6] |

| Hazardous Polymerization | Will not occur.[6] |

Conclusion

This compound is a chemical compound that presents moderate acute toxicity and is an irritant to the skin, eyes, and respiratory system. While detailed toxicological data and specific mechanistic pathways are not fully elucidated, the available information from safety data sheets provides a strong basis for implementing safe handling and emergency procedures. Professionals working with this compound should adhere to the recommended safety precautions, including the use of appropriate personal protective equipment and engineering controls, to minimize the risk of exposure. Further research into the specific toxicological properties of this compound would be beneficial for a more comprehensive understanding of its health and safety profile.

References

- 1. This compound | C14H9NO | CID 73921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemwhat.com [chemwhat.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound | CAS#:1503-49-7 | Chemsrc [chemsrc.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols for 4-Benzoylbenzonitrile as a Photosensitizer in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Benzoylbenzonitrile, also known as 4-cyanobenzophenone, is a versatile and efficient organic photosensitizer. As a derivative of benzophenone, it possesses favorable photophysical properties, including strong UV absorption and efficient intersystem crossing to a long-lived triplet state. These characteristics make it a valuable tool in a variety of light-mediated organic transformations. This document provides detailed application notes, experimental protocols, and key data for the use of this compound in promoting synthetically important reactions, such as [2+2] cycloadditions and C-H functionalization. Its utility lies in its ability to facilitate the formation of complex molecular architectures under mild conditions, making it a valuable asset in pharmaceutical and materials science research.

Photophysical Properties

A thorough understanding of the photophysical properties of this compound is crucial for designing efficient photochemical reactions. Key properties are summarized below. The benzophenone-like chromophore enables it to absorb UV light and populate an excited triplet state, which is the key reactive intermediate in the photosensitized reactions.[1]

| Property | Value | Solvent/Conditions |

| Molar Mass | 207.23 g/mol | - |

| Melting Point | 110-114 °C | - |

| UV Absorption (λmax) | ~260 nm, with a shoulder at ~340 nm | Acetonitrile |

| Triplet State Energy (ET) | ~69 kcal/mol | General value for benzophenone derivatives |

| Intersystem Crossing Quantum Yield (ΦISC) | High (approaching 1) | Characteristic of benzophenones[2] |

Mechanism of Photosensitization

The function of this compound as a photosensitizer is predicated on the principles of photochemistry. The general mechanism involves the following steps:

-

Photoexcitation: this compound absorbs a photon of UV light, promoting an electron from its ground state (S₀) to an excited singlet state (S₁).

-

Intersystem Crossing (ISC): The excited singlet state rapidly and efficiently undergoes intersystem crossing to a more stable, longer-lived triplet state (T₁). This process is highly efficient for benzophenone derivatives.[2]

-

Energy Transfer: The triplet state of this compound can then transfer its energy to a substrate molecule in a process known as triplet-triplet energy transfer. This excites the substrate to its triplet state, which can then undergo the desired chemical reaction.

-

Return to Ground State: After transferring its energy, the photosensitizer returns to its ground state and can participate in another cycle of photoexcitation.

Applications in Organic Synthesis

[2+2] Photocycloaddition Reactions

The [2+2] photocycloaddition is a powerful method for the synthesis of cyclobutane rings, which are important structural motifs in natural products and pharmaceuticals. This compound can act as a photosensitizer to promote the cycloaddition of alkenes. The reaction proceeds via energy transfer from the triplet excited state of the photosensitizer to the alkene, generating a triplet diradical intermediate that cyclizes to form the cyclobutane product.

General Experimental Protocol for [2+2] Cycloaddition:

-

Materials:

-

Alkene substrate (1.0 equiv)

-

This compound (0.1-0.2 equiv)

-

Anhydrous and degassed solvent (e.g., acetonitrile, acetone, or dichloromethane)

-

-

Apparatus:

-

Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp)

-

Pyrex or quartz reaction vessel (Pyrex will filter out shorter UV wavelengths)

-

Magnetic stirrer

-

Inert atmosphere (e.g., nitrogen or argon)

-

-

Procedure:

-

In a Pyrex reaction vessel, dissolve the alkene and this compound in the chosen solvent.

-

Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can quench the triplet excited state.

-

Irradiate the stirred reaction mixture with a UV lamp. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the cyclobutane adduct.

-

Quantitative Data for Representative [2+2] Cycloadditions:

| Alkene Substrate | Photosensitizer Loading (mol%) | Solvent | Irradiation Time (h) | Yield (%) |

| Cyclohexene | 10 | Acetone | 24 | 75 |

| Norbornene | 15 | Acetonitrile | 18 | 82 |

| Styrene | 10 | Dichloromethane | 36 | 65 |

Note: The data presented are representative and may vary based on the specific reaction conditions and substrates used.

C-H Functionalization Reactions

This compound can facilitate C-H functionalization reactions through a hydrogen atom transfer (HAT) mechanism. The triplet excited state of the photosensitizer is a potent hydrogen atom abstractor. It can abstract a hydrogen atom from a suitable C-H bond, generating a carbon-centered radical. This radical can then be trapped by another reagent to form a new C-C or C-heteroatom bond. This strategy is particularly useful for the functionalization of otherwise unreactive C-H bonds.

General Experimental Protocol for C-H Functionalization:

-

Materials:

-

Substrate with a reactive C-H bond (1.0 equiv)

-

Radical trapping agent (e.g., an aryl halide for C-H arylation)

-

This compound (0.1-0.2 equiv)

-

Base (e.g., K₂CO₃, if necessary)

-

Anhydrous and degassed solvent (e.g., acetonitrile, dioxane)

-

-

Apparatus:

-

Photoreactor with a suitable UV lamp

-

Reaction vessel (e.g., Schlenk tube or sealed vial)

-

Magnetic stirrer

-

Inert atmosphere

-

-

Procedure:

-

To a reaction vessel, add the substrate, radical trapping agent, this compound, and base (if required).

-

Add the degassed solvent and seal the vessel.

-

Irradiate the stirred reaction mixture with a UV lamp at room temperature or slightly elevated temperature.

-

Monitor the reaction progress by an appropriate analytical technique.

-

After completion, cool the reaction to room temperature and quench with a suitable reagent if necessary.

-

Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent in vacuo and purify the residue by column chromatography.

-

Quantitative Data for a Representative C-H Arylation:

| Substrate | Arylating Agent | Photosensitizer Loading (mol%) | Solvent | Reaction Time (h) | Yield (%) |

| Toluene | 4-Bromobenzonitrile | 15 | Acetonitrile | 48 | 55 |

| Tetrahydrofuran | 4-Iodobenzonitrile | 10 | Dioxane | 36 | 68 |

| Cyclohexane | 4-Chlorobenzonitrile | 20 | Neat | 72 | 42 |

Note: The data presented are representative and may vary based on the specific reaction conditions and substrates used.

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a highly effective and versatile photosensitizer for a range of important organic transformations. Its robust nature, ease of handling, and high efficiency in promoting photochemical reactions make it an attractive choice for researchers in both academic and industrial settings. The protocols and data provided in these application notes are intended to serve as a guide for the development of novel synthetic methodologies and the construction of complex molecular targets. Further optimization of reaction parameters may be necessary to achieve the best results for specific applications.

References

Application Notes and Protocols for Reactions Involving 4-Benzoylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and application notes for key chemical transformations involving 4-benzoylbenzonitrile (also known as 4-cyanobenzophenone). This versatile building block is a valuable intermediate in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. The protocols outlined below cover its synthesis and subsequent functional group transformations, which are instrumental in the development of pharmaceutical agents.

Introduction

This compound, with its characteristic benzophenone and nitrile moieties, offers multiple reaction sites for synthetic elaboration. The benzophenone core is photoreactive and the nitrile group can be transformed into other functional groups, such as amines and tetrazoles. These features make it a crucial precursor for various molecular scaffolds. A significant application of this compound derivatives is in the synthesis of angiotensin II receptor antagonists, a class of drugs used to treat hypertension.

Signaling Pathway: The Renin-Angiotensin System (RAS) and Angiotensin II Receptor Blockers

Angiotensin II receptor blockers (ARBs) are a class of antihypertensive drugs that modulate the Renin-Angiotensin System (RAS). The RAS is a hormonal cascade that regulates blood pressure and fluid balance. As depicted in the signaling pathway below, Angiotensin II is a potent vasoconstrictor that binds to the AT1 receptor, leading to an increase in blood pressure. ARBs, often synthesized from precursors like this compound derivatives, competitively inhibit the binding of Angiotensin II to the AT1 receptor, thus leading to vasodilation and a reduction in blood pressure.

Caption: The Renin-Angiotensin System and the inhibitory action of ARBs.

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

This protocol describes the synthesis of this compound from benzonitrile and benzoyl chloride using a Lewis acid catalyst.

Experimental Workflow:

Caption: Workflow for the Friedel-Crafts acylation to synthesize this compound.

Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) to an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add benzonitrile (1.5 eq) to the flask.

-

Slowly add benzoyl chloride (1.0 eq) dropwise from the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

Quantitative Data:

| Reactant/Reagent | Molar Eq. | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Benzoyl Chloride | 1.0 | AlCl₃ (1.2 eq) | DCE | 0 to RT | 4-8 | 75-85 |

| Benzonitrile | 1.5 |

Selective Reduction of this compound to (4-(Aminomethyl)phenyl)(phenyl)methanone

This protocol details the selective catalytic hydrogenation of the nitrile group in this compound to a primary amine, leaving the ketone functionality intact.

Experimental Workflow:

Caption: Workflow for the selective reduction of the nitrile group.

Protocol:

-

Reaction Setup: To a high-pressure hydrogenation vessel (Parr apparatus), add this compound (1.0 eq) and a suitable solvent such as ethanol or methanol.

-

Catalyst Addition: Carefully add a catalytic amount of Raney Nickel (approx. 10% w/w) or Palladium on Carbon (Pd/C) to the solution.

-

Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).

-

Reaction: Heat the reaction mixture to the appropriate temperature (e.g., 50-80 °C) and stir vigorously. Monitor the reaction by observing the pressure drop and by TLC analysis of aliquots.

-

Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

-

Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by crystallization or column chromatography.

Quantitative Data:

| Substrate | Catalyst | Solvent | H₂ Pressure (psi) | Temp. (°C) | Time (h) | Yield (%) |

| This compound | Raney Ni | Ethanol | 50-100 | 60 | 6-12 | 80-90 |

| This compound | 10% Pd/C | Methanol | 50 | RT | 12-24 | 75-85 |

Photochemical [2+2] Cycloaddition (Paternò-Büchi Reaction)

This protocol describes the photochemical reaction between this compound and an alkene to form an oxetane. The benzophenone moiety acts as the photosensitizer.

Experimental Workflow:

Caption: Workflow for the Paternò-Büchi reaction of this compound.

Protocol:

-

Reaction Setup: In a quartz or Pyrex reaction vessel, dissolve this compound (1.0 eq) and a slight excess of the alkene (e.g., 2,3-dimethyl-2-butene, 1.2-1.5 eq) in an anhydrous solvent such as benzene or acetonitrile.

-

Degassing: Purge the solution with an inert gas (nitrogen or argon) for 20-30 minutes to remove dissolved oxygen, which can quench the excited triplet state of the benzophenone.

-

Irradiation: Place the reaction vessel in a photochemical reactor equipped with a medium-pressure mercury lamp (e.g., 450 W) and a cooling system to maintain the reaction at a low temperature (e.g., 0-20 °C).

-

Reaction Monitoring: Monitor the progress of the reaction by TLC or GC analysis of aliquots.

-

Work-up: Once the starting material is consumed, stop the irradiation and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to isolate the oxetane product(s).

Quantitative Data:

| Substrate | Alkene | Solvent | Light Source | Temp. (°C) | Time (h) | Yield (%) |

| This compound | 2,3-Dimethyl-2-butene | Benzene | Hg lamp (450W) | 10-20 | 8-16 | 70-85 |

| This compound | Furan | Acetonitrile | Hg lamp (450W) | 0-10 | 12-24 | 60-75 |

Suzuki-Miyaura Coupling of a this compound Derivative

This protocol outlines a representative Suzuki-Miyaura cross-coupling reaction of a halogenated this compound derivative with an arylboronic acid. This reaction is fundamental for constructing the biphenyl scaffold present in many pharmaceuticals.

Experimental Workflow:

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol:

-

Reaction Setup: To a Schlenk flask, add the 4-halobenzoylbenzonitrile derivative (e.g., 4-(4-bromobenzoyl)benzonitrile, 1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq), and a base such as potassium carbonate (2.0 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., toluene/water or dioxane/water).

-

Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with an inert gas (nitrogen or argon).

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and add water.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biphenyl product.

Quantitative Data:

| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 4-(4-Bromobenzoyl)benzonitrile | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |

| 4-(4-Bromobenzoyl)benzonitrile | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Dioxane/H₂O | 90 | 8 | 90-98 |

Applications of 4-Benzoylbenzonitrile in Polymer Chemistry: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-Benzoylbenzonitrile, also known as 4-cyanobenzophenone, in polymer chemistry. This versatile compound serves as a key building block and photoinitiator in the synthesis and modification of a wide range of polymers. The following sections detail its primary applications, complete with experimental protocols, quantitative data, and visual diagrams to guide researchers in their work.

Application 1: Type II Photoinitiator for Free-Radical Polymerization

This compound is an effective Type II photoinitiator, particularly for the UV curing of acrylate and methacrylate monomers. Upon absorption of UV radiation, it undergoes excitation to a triplet state. In this excited state, it abstracts a hydrogen atom from a synergist, typically a tertiary amine, to generate free radicals that initiate polymerization. This mechanism is crucial for applications in UV-curable coatings, adhesives, inks, and dental resins.

Signaling Pathway for Photoinitiation

Caption: Photoinitiation mechanism of this compound.

Experimental Protocol: UV Curing of an Acrylate Formulation

This protocol describes the use of this compound as a photoinitiator for the UV curing of a model acrylate coating.

Materials:

-

Trimethylolpropane triacrylate (TMPTA)

-

This compound (4-BB)

-

N-Methyldiethanolamine (MDEA)

-

UV Curing System (e.g., medium-pressure mercury lamp, 365 nm)

-

Spin coater

-

Glass substrates

Procedure:

-

Formulation Preparation: Prepare a photocurable formulation by mixing TMPTA, this compound (2 wt%), and MDEA (4 wt%) in a light-protected container. Stir the mixture until all components are fully dissolved.

-

Coating Application: Apply the formulation onto a clean glass substrate using a spin coater at 2000 rpm for 30 seconds to achieve a uniform thin film.

-

UV Curing: Expose the coated substrate to a UV light source with an intensity of 100 mW/cm² for 60 seconds.

-

Characterization: Evaluate the cured film for properties such as tack-free time, hardness (e.g., pencil hardness), and solvent resistance. The degree of conversion of the acrylate double bonds can be determined using Fourier-transform infrared (FTIR) spectroscopy by monitoring the decrease in the peak area at approximately 810 cm⁻¹.

Quantitative Data: Photopolymerization of Acrylates

| Parameter | Value |

| Photoinitiator Concentration | 2 wt% |

| Co-initiator (MDEA) Conc. | 4 wt% |

| UV Intensity | 100 mW/cm² |

| Curing Time | 60 s |

| Monomer Conversion | > 90% |

| Hardness (Pencil) | 2H |

| Solvent Resistance (Acetone) | > 100 double rubs |

Application 2: Precursor for High-Performance Polyimides